(Z)-methyl 2-(2-((2-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
Benzo[d]thiazole derivatives are a class of compounds that have been studied for their potential applications in various fields . They are known to be synthesized through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a facile access to benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones has been developed through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, using 2-propanol as the solvent, 3-formylchromones and 2-aminobenzothiaoles formed corresponding imines, while 1° and 2°-alcohols formed the corresponding 2-alkoxy-3-enamines with selectivity for the Z-isomer .Chemical Reactions Analysis
The chemical reactions of similar compounds have been analyzed. A temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO has been used to synthesize benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the most active benzo[d]imidazo[2,1-b]thiazole derivative displayed significant activity against Mycobacterium tuberculosis (Mtb) H37Ra .Scientific Research Applications
Aldose Reductase Inhibition for Diabetic Complications
A study highlighted the synthesis and evaluation of iminothiazolidin-4-one acetate derivatives, including compounds related to (Z)-methyl 2-(2-((2-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, as inhibitors of aldehyde reductase (ALR1) and aldose reductase (ALR2). The most potent aldose reductase inhibitors in this series exhibited IC50 values of 2.82 and 2.54 μM, suggesting their potential as novel drugs for treating diabetic complications (Ali et al., 2012).
Antimicrobial Activities of Benzothiazole-imino-benzoic Acid Ligands
Another research focused on benzothiazole-imino-benzoic acid Schiff bases and their metal complexes, derived from a similar chemical scaffold. These complexes showed significant antimicrobial activity against various bacterial strains responsible for infections in different parts of the human body, indicating their utility in developing new antimicrobial agents (Mishra et al., 2019).
Synthesis and Applications in Antibiotic Development
The synthesis of MICA activated thioester, a key intermediate for antibiotics like Cefixime and Carumonam, was described, showcasing the utility of such chemical structures in the development of fourth-generation cephalosporin antibiotics. This work emphasizes the importance of such compounds in synthesizing crucial intermediates for pharmaceutical applications (Da-kui, 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 2-[2-(2-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-23-14-9-5-3-7-12(14)17(22)19-18-20(11-16(21)24-2)13-8-4-6-10-15(13)25-18/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPIROSDYPGBFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N=C2N(C3=CC=CC=C3S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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